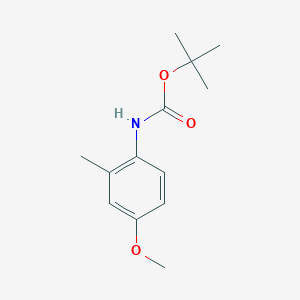
tert-Butyl 4-Methoxy-2-methylphenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-Methoxy-2-methylphenylcarbamate is a chemical compound with the molecular formula C13H19NO3. It is categorized under amines and is primarily used in life science research . This compound is known for its high purity and is often utilized in various scientific studies and industrial applications.
準備方法
The synthesis of tert-Butyl 4-Methoxy-2-methylphenylcarbamate involves several steps. One common method includes the reaction of 4-methoxy-2-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
tert-Butyl 4-Methoxy-2-methylphenylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.
科学的研究の応用
tert-Butyl 4-Methoxy-2-methylphenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the production of various chemical products and materials.
作用機序
The mechanism of action of tert-Butyl 4-Methoxy-2-methylphenylcarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic enzymes or modulation of signaling pathways .
類似化合物との比較
tert-Butyl 4-Methoxy-2-methylphenylcarbamate can be compared with other similar compounds such as:
2-tert-Butyl-4-methylphenol: This compound has a similar structure but lacks the carbamate group.
tert-Butyl 4-Methoxyphenylcarbamate: Similar in structure but with variations in the substituent groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity .
生物活性
tert-Butyl 4-Methoxy-2-methylphenylcarbamate is a chemical compound belonging to the carbamate class, characterized by its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a tert-butyl group , a methoxy group , and a methyl-substituted phenyl ring , which contribute to its lipophilicity and biological activity.
The biological activity of this compound primarily involves enzyme inhibition. The compound interacts with specific molecular targets, inhibiting enzymes by binding to their active sites. This action prevents substrate binding and subsequent catalytic activity, influencing various metabolic pathways and cellular processes.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, suggesting potential applications in developing antimicrobial agents.
2. Anticancer Activity
Studies have demonstrated that this compound may possess anticancer properties. Its mechanism involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. Preliminary results show moderate inhibition, indicating potential use in treating neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study investigated the effects of this compound on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 μM over 48 hours, with IC50 values indicating potent cytotoxicity against breast cancer cells .
| Concentration (μM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 60 |
| 20 | 30 |
Case Study 2: Enzyme Inhibition Profile
Another study focused on the inhibition profile of this compound against AChE and BChE. The IC50 values were determined using Ellman's method, revealing that the compound selectively inhibited BChE more effectively than AChE.
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 150 |
| Butyrylcholinesterase (BChE) | 80 |
Research Applications
This compound is utilized in various scientific research domains:
- Medicinal Chemistry : As a scaffold for synthesizing new therapeutic agents.
- Biochemical Studies : Investigating enzyme interactions and metabolic pathways.
- Pharmacology : Exploring potential neuroprotective effects against neurodegenerative diseases.
特性
IUPAC Name |
tert-butyl N-(4-methoxy-2-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-9-8-10(16-5)6-7-11(9)14-12(15)17-13(2,3)4/h6-8H,1-5H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGSUHLGRMHQMPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













